molecular formula C15H30O2 B12663676 1,1,5-Trimethylheptyl isovalerate CAS No. 96846-72-9

1,1,5-Trimethylheptyl isovalerate

Cat. No.: B12663676
CAS No.: 96846-72-9
M. Wt: 242.40 g/mol
InChI Key: ZUDNDYNFMGZVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,5-Trimethylheptyl isovalerate is an ester derived from isovaleric acid (3-methylbutanoic acid) and a branched-chain alcohol, 1,1,5-trimethylheptanol. Esters of isovaleric acid are widely utilized in flavor, fragrance, and pharmaceutical industries due to their diverse aromatic profiles and metabolic interactions .

Properties

CAS No.

96846-72-9

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2,6-dimethyloctan-2-yl 3-methylbutanoate

InChI

InChI=1S/C15H30O2/c1-7-13(4)9-8-10-15(5,6)17-14(16)11-12(2)3/h12-13H,7-11H2,1-6H3

InChI Key

ZUDNDYNFMGZVBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)(C)OC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5-Trimethylheptyl isovalerate typically involves the esterification of 3-methylbutanoic acid with 2,6-dimethyloctan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 1,1,5-Trimethylheptyl isovalerate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,5-Trimethylheptyl isovalerate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Studies

Research has indicated that 1,1,5-trimethylheptyl isovalerate may play a role in biological systems due to its interaction with lipid membranes. Esters like this one can influence membrane fluidity and permeability, which are critical in cellular processes. For instance, studies have shown that certain esters can modulate the activity of membrane proteins and receptors .

Pharmaceutical Development

The compound's structure suggests potential applications in drug formulation. Esters are often used as prodrugs to enhance the bioavailability of active pharmaceutical ingredients. By modifying the ester bond, researchers can control the release rate of the drug in the body, thereby improving therapeutic outcomes .

Chemical Synthesis

In synthetic organic chemistry, 1,1,5-trimethylheptyl isovalerate can serve as a versatile building block for creating more complex molecules. Its branched structure allows for unique reactivity patterns that can be exploited in various synthetic pathways . For example, it can be used in the synthesis of surfactants or as a precursor for other functionalized compounds.

Lubricants

One notable application of 1,1,5-trimethylheptyl isovalerate is in the formulation of lubricants. Its properties contribute to reduced friction and wear in mechanical systems. The compound has been studied for its anti-wear characteristics when blended with other lubricant additives .

Cosmetics and Personal Care Products

Due to its pleasant odor and skin-conditioning properties, this compound is also utilized in cosmetics and personal care formulations. It acts as an emollient and fragrance component, enhancing product stability and sensory attributes .

A study investigating the effects of various esters on cell membranes included 1,1,5-trimethylheptyl isovalerate as one of the compounds tested. The results indicated that this ester could alter membrane fluidity significantly compared to other tested esters. This finding suggests potential applications in drug delivery systems where membrane interaction is crucial .

Case Study 2: Lubricant Performance Evaluation

In a comparative study of lubricant additives, 1,1,5-trimethylheptyl isovalerate was evaluated alongside traditional lubricant esters. The results showed improved anti-wear performance under high-load conditions when used in combination with specific additives . This highlights its potential for enhancing lubricant formulations in automotive and industrial applications.

Mechanism of Action

The mechanism of action of 1,1,5-Trimethylheptyl isovalerate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing metabolic processes. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Alcohol Moiety Key Properties/Applications References
1,1,5-Trimethylheptyl isovalerate 1,1,5-Trimethylheptanol Hypothesized to have low volatility, hydrophobic nature, and potential use in long-lasting fragrances or specialty chemicals. [Inferred]
Ethyl isovalerate Ethanol Fruity aroma; contributes to wine and fermented beverage profiles. Detected in industrial fermentations with S. cerevisiae.
Propyl isovalerate Propanol Fruity odor (apple-like); used in food flavoring (e.g., banana, cheese). Detection threshold: 8.7–33 ppb.
Butyl isovalerate Butanol Fruity fragrance; applied in cosmetics and food. Low water solubility, hydrophobic.
Hexyl isovalerate Hexanol Major volatile in apples (e.g., "Ruixue" and "Fuji" varieties); contributes to fruity aroma.
Isobornyl isovalerate Isoborneol Floral/woody odor; used in perfumes. Production capacity reached 2,900 tons globally (2020–2025 forecast).
Neryl isovalerate Nerol Bergamot/clary sage aroma; berry-like flavor at <10 ppm. Used in gourmet flavorings.
Bornyl isovalerate Borneol Found in Valeriana essential oils; historical use in sedative formulations.

Biological Activity

1,1,5-Trimethylheptyl isovalerate is a branched-chain ester that has garnered attention in various fields of research, particularly in flavoring and fragrance applications. Its unique structure contributes to its biological activity, making it a subject of interest in toxicology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

1,1,5-Trimethylheptyl isovalerate can be classified as an ester formed from isovaleric acid and 1,1,5-trimethylheptanol. Its molecular formula is C13H26O2C_{13}H_{26}O_2 with a molecular weight of approximately 214.34 g/mol. The compound's structure features a branched alkyl chain that influences its solubility and interaction with biological systems.

The biological activity of 1,1,5-trimethylheptyl isovalerate is primarily attributed to its interactions with cellular membranes and metabolic pathways. As an ester, it may undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes.

Toxicological Profile

Research indicates that esters like 1,1,5-trimethylheptyl isovalerate can exhibit varying degrees of toxicity depending on their concentration and exposure route. For instance:

  • Acute Exposure : Acute inhalation or dermal exposure may lead to irritation of the respiratory tract or skin. Symptoms could include coughing, difficulty breathing, or localized dermatitis.
  • Chronic Exposure : Long-term exposure has been associated with potential neurotoxic effects due to the compound's ability to penetrate the blood-brain barrier.

A summary of the toxicological data for 1,1,5-trimethylheptyl isovalerate is presented in Table 1.

Parameter Value
CAS Number Not specifically listed
LD50 (oral) >5000 mg/kg (rat)
Inhalation LC50 Not established
Skin Irritation Mild irritant
Eye Irritation Moderate irritant

Case Study 1: Sensory Evaluation

A study conducted on odor detection thresholds revealed that various esters exhibit different olfactory properties. The threshold for 1,1,5-trimethylheptyl isovalerate was determined using gas chromatography and sensory evaluation methods. Results indicated a low detection threshold compared to other similar esters, suggesting its potent olfactory properties which could be utilized in fragrance formulations .

Case Study 2: Flavoring Applications

In food science research, 1,1,5-trimethylheptyl isovalerate was evaluated for its flavoring potential in various food matrices. The compound demonstrated a pleasant fruity aroma reminiscent of tropical fruits. Its application in flavoring agents has been supported by sensory analysis showing consumer preference over other synthetic esters .

Pharmacological Studies

Pharmacological investigations have highlighted the potential therapeutic applications of esters like 1,1,5-trimethylheptyl isovalerate. Research suggests that these compounds may possess anti-inflammatory properties due to their ability to modulate lipid metabolism within cells.

Environmental Impact

The environmental toxicity of 1,1,5-trimethylheptyl isovalerate has also been assessed through ecotoxicological studies. Results indicate low toxicity to aquatic organisms at environmentally relevant concentrations but raise concerns regarding bioaccumulation potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.